molecular formula C6H7Cl2FN2 B151702 4-Chloro-2-fluorophenylhydrazine hydrochloride CAS No. 64172-78-7

4-Chloro-2-fluorophenylhydrazine hydrochloride

Cat. No.: B151702
CAS No.: 64172-78-7
M. Wt: 197.03 g/mol
InChI Key: HPKBNVJFGMBBFK-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenylhydrazine hydrochloride (CAS 64172-78-7) is a substituted phenylhydrazine derivative widely used as an intermediate in pharmaceutical and organic synthesis. Structurally, it features a phenyl ring with chlorine and fluorine substituents at the 4- and 2-positions, respectively, and a hydrazine group bound to the aromatic ring as a hydrochloride salt. The compound is synthesized via diazotization and reduction reactions starting from 4-chloro-2-fluoroaniline, achieving a high yield of 87.1% and a melting point of 59–60°C . Its purity and stability make it suitable for industrial-scale production, particularly in synthesizing pyrazoline and pyrazole derivatives for antimicrobial applications .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKBNVJFGMBBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382359
Record name 4-Chloro-2-fluorophenylhydrazine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64172-78-7
Record name 4-Chloro-2-fluorophenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Chloro-2-fluorophenyl)hydrazine hydrochloride
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Preparation Methods

Conventional Diazotization and Reduction

The foundational method for synthesizing 4-chloro-2-fluorophenylhydrazine hydrochloride begins with 4-chloro-2-fluoroaniline. Under acidic conditions (pH 1–2), sodium nitrite (NaNO₂) is introduced at 5–10°C to form a diazonium salt. The diazo intermediate is subsequently reduced using ammonium sulfite ((NH₄)₂SO₃) at 50–60°C, followed by acidification with hydrochloric acid (HCl) to precipitate the product.

Critical Parameters :

  • Temperature Control : Maintaining 5–10°C during diazotization prevents premature decomposition of the diazonium salt.

  • Reducing Agent Selection : Ammonium sulfite replaces sodium sulfite to avoid caking during material charging, improving reaction homogeneity.

  • Acidification : Gradual addition of 20% HCl at 50–70°C ensures controlled crystallization, yielding a product with 95–98% purity after drying at 80°C.

Catalytic Enhancements with Phase Transfer Agents

Industrial-scale synthesis incorporates phase transfer catalysts (PTCs) like polyethylene glycol-400 (PEG-400) to accelerate reaction kinetics. In a patented route, 4-chloro-2-fluoroaniline undergoes diazotization in the presence of PEG-400, achieving a 74% yield under optimized molar ratios (1:3 aniline-to-NaNO₂). The PTC facilitates interfacial transfer of reactive species, reducing side reactions such as dimerization.

Industrial Production Workflows

Multi-Step Synthesis from 2-Fluoroaniline

A scalable route starts with 2-fluoroaniline, which is acylated, chlorinated, and hydrolyzed to produce 4-chloro-2-fluoroaniline. This intermediate is then subjected to diazotization (NaNO₂/HCl) and reduction (SnCl₂/HCl), followed by hydrochloride salt formation.

Process Optimization :

  • Chlorination Efficiency : Using sulfuryl chloride (SO₂Cl₂) at 40–50°C achieves >90% conversion to the chlorinated intermediate.

  • Reduction with Stannous Chloride : SnCl₂ in HCl media selectively reduces the diazonium group while minimizing over-reduction byproducts.

Crystallization and Purification Techniques

Post-reaction, the crude product is isolated via vacuum filtration and washed with ice-cold ethanol to remove residual ammonium salts. Recrystallization from methanol/water (3:1 v/v) enhances purity to >99%, as confirmed by HPLC.

Comparative Analysis of Methodologies

The table below contrasts key synthetic routes based on yield, purity, and operational complexity:

MethodStarting MaterialReducing AgentCatalystYield (%)Purity (%)Reference
Diazotization-Reduction4-Chloro-2-fluoroanilineAmmonium sulfiteNone8595
PTC-Assisted Synthesis4-Chloro-2-fluoroanilineSnCl₂PEG-4007498
Industrial Scale-Up2-FluoroanilineSnCl₂None6899

Key Observations :

  • Ammonium sulfite-based reduction offers higher yields (85%) but requires precise pH control.

  • PEG-400 improves reaction homogeneity but slightly reduces yield due to catalyst recovery challenges.

Challenges and Mitigation Strategies

Diazonium Salt Stability

Diazonium intermediates are thermally unstable above 10°C. Solutions include:

  • In Situ Generation : Immediate use of diazonium salts prevents decomposition.

  • Low-Temperature Quenching : Rapid cooling after diazotization minimizes side reactions.

Byproduct Formation

Common byproducts like aryl diazosulfonates arise from incomplete reduction. Mitigation involves:

  • Stoichiometric Excess : Using 1.2 equivalents of SnCl₂ ensures complete reduction.

  • Acid Washing : Post-crystallization washes with 0.1 M HCl remove sulfonate residues .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenylhydrazine derivatives, while substitution reactions can produce a variety of substituted phenylhydrazines .

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

One of the primary applications of 4-chloro-2-fluorophenylhydrazine hydrochloride is in the development of herbicides. Research has demonstrated its effectiveness in controlling a range of unwanted vegetation, particularly in crops like rice and wheat. The compound has shown efficacy against specific weeds such as barnyardgrass (Echinochloa crusgalli) and wild oats (Avena fatua).

Case Study: Herbicidal Activity

In greenhouse tests, various concentrations of this compound were applied to different plant species. The results indicated that the compound effectively inhibited the growth of target weeds while minimizing damage to desirable crops. The recommended application rates ranged from 0.125 to 10 kg/ha, depending on the specific use case and environmental conditions .

Weed Species Control Efficacy (%) Application Rate (kg/ha)
Barnyardgrass852.5
Wild oats903.0
Bromus tectorum751.5

Reactivity Studies

The compound has also been studied for its reactivity in various chemical transformations. Its chlorinated and fluorinated structure allows it to participate in diverse reactions, making it a valuable reagent in synthetic organic chemistry.

Case Study: Reaction Mechanisms

Research involving the activation of this compound with different acids has provided insights into its reaction mechanisms. The presence of strong acids such as HCl or H₂SO₄ has been shown to significantly influence the reaction time and product selectivity during cyclization processes .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features, synthesis yields, and physical properties of 4-chloro-2-fluorophenylhydrazine hydrochloride with analogous phenylhydrazine hydrochlorides:

Compound Name CAS Number Substituents (Position) Synthesis Yield Melting Point (°C) Key Applications
4-Chloro-2-fluorophenylhydrazine HCl 64172-78-7 Cl (4), F (2) 87.1% 59–60 Pyrazoline synthesis
4-Chlorophenylhydrazine HCl 1073-70-7 Cl (4) N/A N/A Intermediate in agrochemicals
4-Fluorophenylhydrazine HCl 823-85-8 F (4) 92% N/A Pharmaceutical intermediates
2-Fluorophenylhydrazine HCl 2924-15-4 F (2) N/A N/A Derivatization agents
4-Methoxyphenylhydrazine HCl 19501-58-7 OCH₃ (4) N/A N/A Antioxidant synthesis
2,4-Dinitrophenylhydrazine HCl 55907-61-4 NO₂ (2,4) N/A 198–200 Carbonyl group detection

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (Cl, F): The 4-chloro-2-fluoro derivative exhibits enhanced reactivity in diazotization and reduction due to the electron-withdrawing nature of Cl and F, which stabilize intermediates. This contrasts with 4-methoxyphenylhydrazine HCl, where the electron-donating methoxy group reduces electrophilicity .
  • Synthesis Efficiency :
    • The 92% yield of 4-fluorophenylhydrazine HCl surpasses the 87.1% yield of the 4-chloro-2-fluoro derivative, possibly due to fewer substituents simplifying the reaction pathway.

Electronic Effects on Reactivity :

  • Electron-withdrawing groups (Cl, F) increase the electrophilicity of the hydrazine group, accelerating nucleophilic addition to chalcones.
  • Methoxy groups reduce reactivity but enhance solubility in polar solvents .

Biological Activity

4-Chloro-2-fluorophenylhydrazine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and research findings related to its efficacy against various diseases.

Chemical Structure and Synthesis

The molecular formula of this compound is C6H8ClFN2C_6H_8ClFN_2 with a molecular weight of approximately 162.59 g/mol. The compound is synthesized through the reaction of 4-chloro-2-fluoroaniline with hydrazine hydrate, which can be summarized as follows:

4 Chloro 2 fluoroaniline+Hydrazine Hydrate4 Chloro 2 fluorophenylhydrazine+H2O\text{4 Chloro 2 fluoroaniline}+\text{Hydrazine Hydrate}\rightarrow \text{4 Chloro 2 fluorophenylhydrazine}+\text{H}_2\text{O}

This method allows for efficient production with good purity levels, facilitating further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to diverse biological effects. However, detailed studies are still required to fully elucidate the specific pathways and molecular targets involved.

Antimicrobial Properties

Research indicates that derivatives of 4-Chloro-2-fluorophenylhydrazine exhibit significant antimicrobial activity. A study demonstrated that certain synthesized derivatives showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, a series of pyrazole derivatives synthesized from 4-Chloro-2-fluorophenylhydrazine were tested for cytotoxicity against cancer cell lines. The results indicated that some derivatives exhibited high inhibitory rates on cell proliferation, with one compound showing an inhibition rate of 81.5% at a concentration of 100 µg/ml after 48 hours .

Compound NameInhibition Rate (%)Concentration (µg/ml)Exposure Time (h)
Compound A81.510048
Compound B63.95048
Compound C31.52548

Neuroprotective Effects

Emerging research suggests that the compound may also have neuroprotective effects. Studies have indicated its potential role in protecting neuronal cells from oxidative stress and apoptosis, although further investigation is necessary to confirm these findings .

Case Studies

  • Antimicrobial Efficacy : A study published in the Egyptian Journal of Chemistry reported the synthesis of new pyrazole derivatives from 4-Chloro-2-fluorophenylhydrazine and their subsequent testing against bacterial strains. The findings highlighted significant antimicrobial activity, indicating the potential for developing new antibacterial agents .
  • Cytotoxicity Against Cancer Cells : In a separate investigation, various derivatives were tested against AMJ13 cell lines, revealing varying degrees of cytotoxicity. The most effective derivative showed an inhibition rate significantly higher than others tested, marking it as a promising candidate for further development in cancer therapy .
  • Neuroprotection : Preliminary studies suggest that derivatives may protect neuronal cells from damage induced by oxidative stress, although detailed mechanisms remain to be elucidated .

Q & A

Q. What are the established synthetic pathways for 4-Chloro-2-fluorophenylhydrazine hydrochloride, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via condensation reactions between 4-chloro-2-fluorobenzaldehyde derivatives and hydrazine under acidic conditions. Key parameters include:

  • Solvent selection : Use ethanol or methanol to enhance solubility of intermediates .
  • Temperature control : Maintain 60–80°C to minimize side reactions (e.g., over-alkylation) .
  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to hydrazine ensures complete conversion .
    Yield optimization may involve recrystallization from ethanol/water mixtures (70–80% recovery) .

Q. What purification techniques are recommended for removing by-products such as unreacted hydrazine or residual aldehydes?

  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to isolate the hydrochloride salt .
  • Recrystallization : Ethanol-water systems effectively remove hydrophilic impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve hydrazine derivatives (retention time: 8–12 min) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis .
  • Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid moisture absorption .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT methods (e.g., B3LYP/6-311+G(d,p)) calculate:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic reactivity at the hydrazine moiety .
  • Charge distribution : Chlorine and fluorine atoms exhibit strong electron-withdrawing effects, polarizing the phenyl ring .
    Validate results against experimental UV-Vis spectra (λmax ≈ 260 nm) .

Q. What analytical strategies resolve contradictions in NMR data for hydrazine derivatives (e.g., signal splitting due to tautomerism)?

  • Variable-temperature NMR : Conduct experiments at 25°C and −40°C to stabilize tautomeric forms .
  • 2D NMR (HSQC, HMBC) : Map coupling between NH protons and adjacent carbons to confirm hydrazine connectivity .
  • Deuterated solvents : Use DMSO-d₆ to enhance NH proton visibility .

Q. How does steric and electronic modulation by the chloro-fluoro substituents influence the compound’s role in synthesizing heterocyclic scaffolds?

  • Cyclization reactions : The electron-withdrawing Cl/F groups activate the phenyl ring for nucleophilic attack, facilitating formation of pyrazole or triazole derivatives .
  • Kinetic studies : Monitor reaction rates under varying pH (2–6) to optimize heterocycle yields (>75% at pH 4) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-fluorophenylhydrazine hydrochloride
Reactant of Route 2
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4-Chloro-2-fluorophenylhydrazine hydrochloride

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